2-Chloronicotinoyl chloride
Overview
Description
2-Chloronicotinoyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is particularly significant in the pharmaceutical and agrochemical industries, where it is used to create a range of products, including small molecule anticancer drugs and agrochemicals.
Synthesis Analysis
The synthesis of 2-Chloronicotinoyl chloride and its derivatives has been explored in several studies. For instance, 2-Chloronicotinic acid, a related compound, has been synthesized from 3-cyanopyridine through oxidation, chlorination, and hydrolysis, achieving a high yield and purity . Additionally, Diethyl 2-(2-chloronicotinoyl)malonate, another derivative, has been synthesized using 2-chloronicotinic acid as a starting material, optimized to achieve an 83.3% yield . Furthermore, a variety of (2-chloro-pyridin-3-carbonyl)-heterocyclic nitrogen compounds have been prepared with yields over 70% by reacting with 2-chloronicotinoyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloronicotinoyl chloride derivatives has been extensively studied through various techniques such as IR, UV, and X-ray crystallography. For example, the structures of nine N-aryl-2-chloronicotinamides have been reported, showing diverse supramolecular structures in one, two, and three dimensions, linked by hydrogen bonds and aromatic pi-pi stacking interactions . Similarly, the crystal structures of three isomeric 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines have been determined, revealing hydrogen-bonded supramolecular structures .
Chemical Reactions Analysis
2-Chloronicotinoyl chloride reacts with various nucleophiles to form different compounds. A study comparing the reactivities of 2-mercaptoaniline and 2-hydroxyaniline with 2-chloronicotinoyl chloride showed the formation of distinct products under the same reaction conditions, indicating the influence of the nucleophile on the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloronicotinoyl chloride and its derivatives are characterized by spectroscopic methods such as IR and MS. These properties are crucial for the identification and quality control of the synthesized compounds. For instance, the synthesis of 2-Chloronicotinic acid was confirmed by IR and MS, ensuring the correct structure and high purity of the product . Additionally, the biocatalytic hydrolysis of chlorinated nicotinamides by an amidase enzyme has been studied, demonstrating its application in the enzymatic production of 2-chloronicotinic acid, a key building block .
Safety And Hazards
properties
IUPAC Name |
2-chloropyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTRRIFWCJEMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379089 | |
Record name | 2-Chloronicotinoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinoyl chloride | |
CAS RN |
49609-84-9 | |
Record name | 2-Chloronicotinoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49609-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloronicotinoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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